Benzenamine, 4-(2H-tetrazol-2-yl)-
Overview
Description
Benzenamine, 4-(2H-tetrazol-2-yl)- is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tetrazole derivatives are known to play a significant role in medicinal and pharmaceutical applications .
Mode of Action
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals, producing new compounds .
Biochemical Pathways
Tetrazoles, including 4-(tetrazol-2-yl)aniline, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses .
Pharmacokinetics
Tetrazolate anions, a form of tetrazoles, are known to be more soluble in lipids than carboxylic acids, which could potentially allow medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles and their derivatives are known to have a wide range of biological activities, including antibacterial, anti-allergic, anti-inflammatory, and antihypertensive activities .
Action Environment
It’s known that tetrazoles decompose and emit toxic nitrogen fumes when exposed to heat, shock, or fire .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(tetrazol-2-yl)aniline are largely due to its tetrazole moiety. Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are nitrogen-rich heterocycles possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Molecular Mechanism
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This allows them to interact with a variety of biomolecules in a manner similar to carboxylic acids.
Temporal Effects in Laboratory Settings
Tetrazoles are generally resistant to biological degradation, which suggests that they may have stable long-term effects .
Dosage Effects in Animal Models
The effects of 4-(tetrazol-2-yl)aniline at different dosages in animal models have not been extensively studied. Given the broad range of biological activities exhibited by tetrazoles, it is likely that the effects of this compound would vary with dosage .
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry analogue syntheses .
Transport and Distribution
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Subcellular Localization
Given the lipid solubility of tetrazolate anions, it is possible that this compound could localize to lipid-rich areas of the cell .
Properties
IUPAC Name |
4-(tetrazol-2-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-1-3-7(4-2-6)12-10-5-9-11-12/h1-5H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELCKJWIYMGRIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2N=CN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341247 | |
Record name | 4-(2H-tetrazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52708-35-7 | |
Record name | 4-(2H-tetrazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2H-1,2,3,4-tetrazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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